4-Chloro-6-(4-methoxyphenoxy)pyrimidine

Catalog No.
S785494
CAS No.
607723-54-6
M.F
C11H9ClN2O2
M. Wt
236.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(4-methoxyphenoxy)pyrimidine

CAS Number

607723-54-6

Product Name

4-Chloro-6-(4-methoxyphenoxy)pyrimidine

IUPAC Name

4-chloro-6-(4-methoxyphenoxy)pyrimidine

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3

InChI Key

YERJZLPVPNPWLU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl

4-Chloro-6-(4-methoxyphenoxy)pyrimidine is a synthetic organic compound with the molecular formula C₁₁H₉ClN₂O₂. It features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-methoxyphenoxy group. This compound is of significant interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules.

The primary reactions involving 4-Chloro-6-(4-methoxyphenoxy)pyrimidine are nucleophilic substitutions and coupling reactions. One common synthetic route involves the reaction of 2,4,6-trichloropyrimidine with 4-methoxyphenol, where the methoxy group acts as a nucleophile, resulting in the formation of the target compound through nucleophilic aromatic substitution. This pathway highlights the compound's versatility in forming derivatives that can be further modified for enhanced biological activity .

Several synthesis methods have been reported for 4-Chloro-6-(4-methoxyphenoxy)pyrimidine:

  • Nucleophilic Substitution: The most common method involves reacting 2,4,6-trichloropyrimidine with 4-methoxyphenol under basic conditions to facilitate nucleophilic attack at the chlorinated carbon.
  • Coupling Reactions: Alternative methods include coupling reactions where other aryl or heteroaryl groups may be introduced to modify the compound's properties and enhance its biological activity .
  • Microreactor Technology: Recent advancements have utilized microreactor technology for continuous synthesis, improving efficiency and scalability in producing this compound as an intermediate for pharmaceuticals .

4-Chloro-6-(4-methoxyphenoxy)pyrimidine serves primarily as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting metabolic disorders such as diabetes. Its derivatives are explored for their therapeutic potential due to their ability to modulate biological pathways involved in glucose metabolism and lipid regulation .

Interaction studies of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine focus on its role as a precursor in synthesizing more complex molecules that exhibit enhanced pharmacological profiles. While direct interaction studies on this specific compound are sparse, its derivatives have been evaluated for their interactions with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation .

Several compounds share structural similarities with 4-Chloro-6-(4-methoxyphenoxy)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-6-methoxypyrimidineContains a methoxy group at the 6-positionLacks the phenoxy substitution; less complex
2-Chloro-4-(4-methoxyphenoxy)pyrimidineChlorine at the 2-position; similar phenoxy groupDifferent position of chlorine; potential variations in activity
LobeglitazoneContains thiazolidinedione moietyMore complex structure; specifically designed for diabetes treatment

These comparisons illustrate that while similar compounds may share certain functional groups or structural motifs, 4-Chloro-6-(4-methoxyphenoxy)pyrimidine's unique combination of chlorine and methoxyphenyl substituents may confer distinct biological properties that warrant further investigation .

Nucleophilic aromatic substitution represents the most fundamental and widely employed synthetic approach for preparing 4-Chloro-6-(4-methoxyphenoxy)pyrimidine. This methodology exploits the inherent electrophilic nature of the pyrimidine ring system, particularly at positions ortho and para to the nitrogen atoms [1] [2].

The classical synthetic route involves the reaction of 2,4,6-trichloropyrimidine with 4-methoxyphenol under basic conditions. The reaction proceeds through a two-step addition-elimination mechanism, wherein the phenoxide nucleophile initially attacks the electron-deficient C-6 position of the pyrimidine ring, forming a transient Meisenheimer complex intermediate. Subsequent elimination of chloride ion restores aromaticity and yields the desired product [4].

The regioselectivity of this transformation is governed by the electronic properties of the pyrimidine ring. The C-6 position exhibits enhanced electrophilicity due to its para relationship to the N-1 nitrogen atom, making it more susceptible to nucleophilic attack than the C-2 position [5] [6]. This inherent selectivity is further enhanced by the presence of electron-withdrawing chlorine substituents, which activate the ring toward nucleophilic substitution.

Optimization studies have revealed that the choice of base significantly influences both reaction rate and product yield. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80-120°C provides optimal conditions, yielding the target compound in 65-85% yield within 2-8 hours [7] . Alternative bases such as sodium hydroxide (NaOH) and cesium carbonate (Cs₂CO₃) have been employed, though they may lead to increased formation of side products through competing hydrolysis reactions.

The reaction mechanism involves initial deprotonation of the phenol to generate the more nucleophilic phenoxide anion. This species then attacks the electrophilic C-6 carbon, forming a negatively charged intermediate that is stabilized by delocalization of the charge onto the pyrimidine nitrogen atoms. The high stability of this intermediate, compared to analogous intermediates formed at other positions, accounts for the observed regioselectivity [9] [2].

Temperature optimization studies demonstrate that reactions conducted at 80-100°C provide the best balance between reaction rate and product selectivity. Higher temperatures (>120°C) can lead to decomposition of the starting materials and formation of unwanted byproducts, while lower temperatures result in prohibitively slow reaction rates [10] .

Solvent selection plays a crucial role in the success of nucleophilic aromatic substitution reactions. Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile provide optimal solvation of the ionic intermediates while avoiding competition with the nucleophile. The high boiling points of these solvents also permit the elevated temperatures required for efficient reaction rates [7] [11].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional nucleophilic substitution methods, offering enhanced functional group tolerance and milder reaction conditions. These methodologies are particularly valuable for constructing complex pyrimidine derivatives that would be difficult to access through conventional approaches [12] [13].

The Suzuki-Miyaura coupling reaction between 4,6-dichloropyrimidine and 4-methoxyphenylboronic acid represents a prominent example of this approach. The reaction proceeds through the canonical palladium catalytic cycle, involving oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [14] [15].

Site-selectivity in palladium-catalyzed reactions of dichloropyrimidines has been the subject of extensive investigation. Under conventional conditions using phosphine ligands such as triphenylphosphine (PPh₃), the reaction typically occurs preferentially at the C-2 position due to its enhanced reactivity toward oxidative addition. However, recent advances in ligand design have enabled the development of C-4 selective protocols [13] [16].

The use of bulky N-heterocyclic carbene ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has proven particularly effective for achieving C-4 selectivity. Under optimized conditions employing Pd(PEPPSI)(IPr) catalyst, potassium carbonate base, and dioxane solvent at 60-80°C, the desired 4-arylated product can be obtained with excellent regioselectivity (>10:1) [13] [17].

The mechanism of site-selective cross-coupling involves initial oxidative addition of the palladium catalyst to the more reactive C-Cl bond, followed by transmetalation and reductive elimination. The observed selectivity arises from the differential reactivity of the two chlorine atoms, which is influenced by both electronic and steric factors. The bulky IPr ligand appears to enhance selectivity by sterically disfavoring coordination at the more hindered C-2 position [13] [18].

Temperature optimization studies reveal that reactions conducted at 80-100°C provide optimal conversion rates while maintaining high selectivity. Lower temperatures result in incomplete conversion, while higher temperatures can lead to erosion of selectivity through competing pathways. The use of microwave heating has been shown to accelerate these reactions, reducing reaction times from hours to minutes while maintaining excellent yields [19] [20].

Base selection significantly impacts both reaction rate and selectivity. Inorganic bases such as potassium carbonate and cesium carbonate are typically preferred due to their ability to promote transmetalation while avoiding competitive side reactions. The use of organic bases can lead to reduced yields due to coordination to the palladium center and inhibition of the catalytic cycle [16] [20].

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative approach for pyrimidine preparation, offering precise control over reaction parameters and enabling efficient scale-up of synthetic processes. This methodology is particularly well-suited for reactions requiring careful temperature control or involving unstable intermediates [19] [21].

The continuous flow synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine has been successfully demonstrated using microreactor technology. The process involves the continuous mixing of 2,4,6-trichloropyrimidine and 4-methoxyphenol solutions in a temperature-controlled microreactor system. Residence times of 30-60 minutes at 80-100°C provide optimal conversion rates while minimizing the formation of side products [22] [23].

The advantages of continuous flow synthesis include enhanced heat and mass transfer, precise control over reaction stoichiometry, and the ability to conduct reactions under potentially hazardous conditions in a safer manner. The small reaction volumes and short residence times also minimize the exposure of sensitive intermediates to degradative conditions [19] [24].

Reactor design considerations for pyrimidine synthesis include the selection of appropriate reactor materials, mixing efficiency, and temperature control systems. Fluorinated ethylene propylene (FEP) tubing has proven particularly effective due to its chemical inertness and good heat transfer properties. The use of static mixers or serpentine reactor geometries ensures efficient mixing of the reactant streams [21] [25].

Process intensification through continuous flow synthesis enables the achievement of higher space-time yields compared to conventional batch processes. The ability to operate at elevated temperatures and pressures in microreactors can significantly accelerate reaction rates, reducing overall process times from hours to minutes [19] [26].

The integration of continuous flow synthesis with automated analytical monitoring systems allows for real-time optimization of reaction conditions. In-line monitoring techniques such as infrared spectroscopy and mass spectrometry can provide immediate feedback on reaction progress and product quality, enabling rapid optimization of synthetic protocols [24] [25].

Multistep continuous flow synthesis has been demonstrated for the preparation of complex pyrimidine derivatives. The telescoping of multiple reaction steps into a single continuous process eliminates the need for intermediate purification steps and reduces overall process complexity. This approach is particularly valuable for pharmaceutical applications where consistent product quality is essential [19] [21].

Solvent and Catalytic System Optimization

The optimization of solvent and catalytic systems represents a critical aspect of pyrimidine synthesis, with significant implications for reaction efficiency, selectivity, and environmental sustainability. Systematic studies of solvent effects have revealed important structure-reactivity relationships that guide the selection of optimal reaction conditions [7] [27].

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for nucleophilic aromatic substitution reactions due to their ability to stabilize ionic intermediates without competing with the nucleophile. The high dielectric constants of these solvents promote the dissociation of ionic species, enhancing reaction rates. Additionally, their high boiling points permit the elevated temperatures often required for efficient pyrimidine synthesis [7] [28].

The choice of solvent can significantly impact reaction selectivity. Studies have shown that the use of coordinating solvents such as DMF can influence the regioselectivity of nucleophilic substitution reactions by stabilizing specific transition states. Conversely, non-coordinating solvents may lead to different selectivity patterns due to altered solvation of the reacting species [11] [27].

Catalytic system optimization for palladium-catalyzed cross-coupling reactions involves the careful selection of both the palladium precursor and supporting ligands. The most commonly employed systems include Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, and Pd(dba)₂/P(t-Bu)₃. Each system offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance [17] [29].

The development of more sustainable catalytic systems has focused on the use of heterogeneous catalysts and recyclable catalyst systems. Supported palladium catalysts such as Pd/C have shown promise for pyrimidine synthesis, offering the advantages of easy catalyst recovery and reduced metal contamination in the final product [30] [31].

Recent advances in catalyst design have led to the development of task-specific catalysts optimized for pyrimidine synthesis. These systems incorporate carefully designed ligands that provide enhanced reactivity and selectivity for specific transformations. For example, bulky phosphine ligands can provide steric selectivity, while electron-rich ligands can enhance the rate of oxidative addition [13] [17].

Green chemistry considerations have driven the development of more environmentally benign solvent and catalyst systems. The use of water as a solvent, facilitated by phase-transfer catalysts or micellar systems, has shown promise for certain pyrimidine syntheses. Additionally, the development of solvent-free reaction conditions using solid-phase catalysts represents an important advance in sustainable synthesis [14] [27].

Byproduct Analysis and Purification Strategies

The formation of byproducts during pyrimidine synthesis represents a significant challenge that requires careful analysis and mitigation. Understanding the mechanisms of byproduct formation is essential for developing effective purification strategies and optimizing reaction conditions to minimize unwanted side reactions [32] [33].

The most common byproducts in nucleophilic aromatic substitution reactions include diarylated products resulting from reaction at multiple positions on the pyrimidine ring. These products arise from the high reactivity of the starting dichloropyrimidine toward nucleophilic attack. The formation of such byproducts can be minimized through careful control of reaction stoichiometry and the use of excess electrophile to drive the reaction toward monosubstitution .

Hydrolysis products represent another significant class of byproducts, particularly in reactions conducted under basic conditions in the presence of water. These products arise from the competitive attack of hydroxide ion at the electrophilic positions of the pyrimidine ring. The use of anhydrous conditions and molecular sieves can effectively minimize hydrolysis reactions [10] [33].

Regioisomeric products may form when the selectivity of nucleophilic substitution is incomplete. In the case of 4-Chloro-6-(4-methoxyphenoxy)pyrimidine synthesis, attack at the C-2 position can lead to the formation of the corresponding 2-substituted isomer. The relative amounts of these isomers depend on the reaction conditions and can be controlled through optimization of temperature, base, and solvent [5] [35].

Catalyst decomposition products are particularly problematic in palladium-catalyzed reactions, where the formation of metallic palladium or phosphine oxides can contaminate the final product. The use of appropriate reaction conditions and catalyst loadings can minimize these issues, while post-reaction treatment with activated carbon or other scavenging agents can remove residual catalyst contaminants [30] [32].

Purification strategies for pyrimidine derivatives must be tailored to the specific physical and chemical properties of the target compound and its impurities. Column chromatography using silica gel remains the most widely employed purification method, offering high resolution and the ability to separate closely related compounds. The choice of eluent system is critical and typically involves gradient elution using mixtures of non-polar and polar solvents [33] [36].

Recrystallization represents an alternative purification approach that can provide high-purity products with good recovery yields. The selection of appropriate recrystallization solvents requires consideration of the solubility properties of both the product and impurities. Common recrystallization solvents for pyrimidine derivatives include ethanol, methanol, and mixtures of polar and non-polar solvents [32] [31].

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be required for the separation of closely related isomers or for the preparation of high-purity analytical standards. While more expensive than conventional methods, preparative HPLC can provide exceptional resolution and purity levels exceeding 99% [33] [36].

Process analytical technology (PAT) approaches have been developed for real-time monitoring of impurity levels during synthesis and purification. These techniques, including in-line spectroscopic monitoring and automated sampling systems, enable rapid optimization of purification protocols and ensure consistent product quality [24] [25].

The development of continuous flow purification systems represents an emerging area of research that promises to integrate synthesis and purification into streamlined processes. These systems can provide automated purification with reduced solvent consumption and improved process efficiency compared to traditional batch purification methods [19] [21].

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4-chloro-6-(4-methoxyphenoxy)pyrimidine

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Last modified: 08-15-2023

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